

# Spectroscopic Data of 2,2,2-Trifluoroethyl Butyrate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2,2,2-Trifluoroethyl butyrate*

Cat. No.: *B1202167*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,2,2-Trifluoroethyl butyrate** (TFEB), an ester of butyric acid and 2,2,2-trifluoroethanol, is a compound of interest in various chemical and pharmaceutical applications due to the influence of its trifluoromethyl group on its physical and chemical properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2,2,2-trifluoroethyl butyrate**, complete with detailed experimental protocols and structural elucidation workflows.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2,2,2-trifluoroethyl butyrate**.

## **<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy**

| Protons                                                 | Chemical Shift ( $\delta$ ) ppm | Multiplicity |
|---------------------------------------------------------|---------------------------------|--------------|
| CH <sub>3</sub> (Butyrate Chain)                        | 1.0 – 1.5                       | Triplet      |
| CH <sub>2</sub> (Butyrate Chain)                        | 1.6 – 2.0                       | Sextet       |
| COOCH <sub>2</sub> (Butyrate Chain)                     | 2.2 – 2.4                       | Triplet      |
| OCH <sub>2</sub> CF <sub>3</sub> (Trifluoroethyl Group) | 4.1 – 4.3                       | Quartet      |

Data sourced from Smolecule[1]

## **<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy**

| Carbon                                                  | Chemical Shift ( $\delta$ ) ppm (Estimated) |
|---------------------------------------------------------|---------------------------------------------|
| CH <sub>3</sub> (Butyrate Chain)                        | ~13                                         |
| CH <sub>2</sub> (Butyrate Chain)                        | ~18                                         |
| CH <sub>2</sub> C=O (Butyrate Chain)                    | ~36                                         |
| C=O (Carbonyl)                                          | ~173                                        |
| OCH <sub>2</sub> CF <sub>3</sub> (Trifluoroethyl Group) | ~60 (quartet, JC-F ≈ 35 Hz)                 |
| CF <sub>3</sub> (Trifluoroethyl Group)                  | ~124 (quartet, JC-F ≈ 277 Hz)               |

Note: Specific experimental <sup>13</sup>C NMR data for **2,2,2-trifluoroethyl butyrate** was not available in the searched literature. The presented values are estimates based on typical chemical shifts for similar functional groups.

## **<sup>19</sup>F NMR (Fluorine-19 Nuclear Magnetic Resonance) Spectroscopy**

| Fluorine        | Chemical Shift ( $\delta$ ) ppm | Multiplicity |
|-----------------|---------------------------------|--------------|
| CF <sub>3</sub> | -65 to -66                      | Singlet      |

Data sourced from Smolecule[\[1\]](#)

## Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm <sup>-1</sup> ) |
|------------------|--------------------------------|
| C=O Stretch      | 1750 – 1780                    |
| C–O–C Stretch    | 1200 – 1300                    |
| C–F Vibrations   | 1350 – 1450                    |

Data sourced from Smolecule[\[1\]](#)

## Mass Spectrometry (MS)

| Ion                 | m/z    |
|---------------------|--------|
| [M+H] <sup>+</sup>  | 171.06 |
| [M-H] <sup>-</sup>  | 169.05 |
| [M+Na] <sup>+</sup> | 193.04 |

Data sourced from Smolecule[\[1\]](#)

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic techniques are provided below.

### **NMR Spectroscopy (<sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F)**

Sample Preparation:

- Dissolve approximately 10-20 mg of **2,2,2-trifluoroethyl butyrate** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation:

- A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 8-16
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm
- Reference: Tetramethylsilane (TMS) at 0 ppm.

<sup>13</sup>C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024 or higher (due to the low natural abundance of <sup>13</sup>C).
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-220 ppm
- Reference: CDCl<sub>3</sub> solvent peak at 77.16 ppm.

<sup>19</sup>F NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: -50 to -80 ppm (or a wider range to ensure signal capture).
- Reference: Trichlorofluoromethane (CFCl<sub>3</sub>) at 0 ppm (external or internal standard).

## Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Place a drop of neat **2,2,2-trifluoroethyl butyrate** onto one face of a salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top to create a thin liquid film.

Instrumentation:

- Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- Background: A background spectrum of the clean salt plates should be acquired prior to the sample scan.

## Mass Spectrometry (MS)

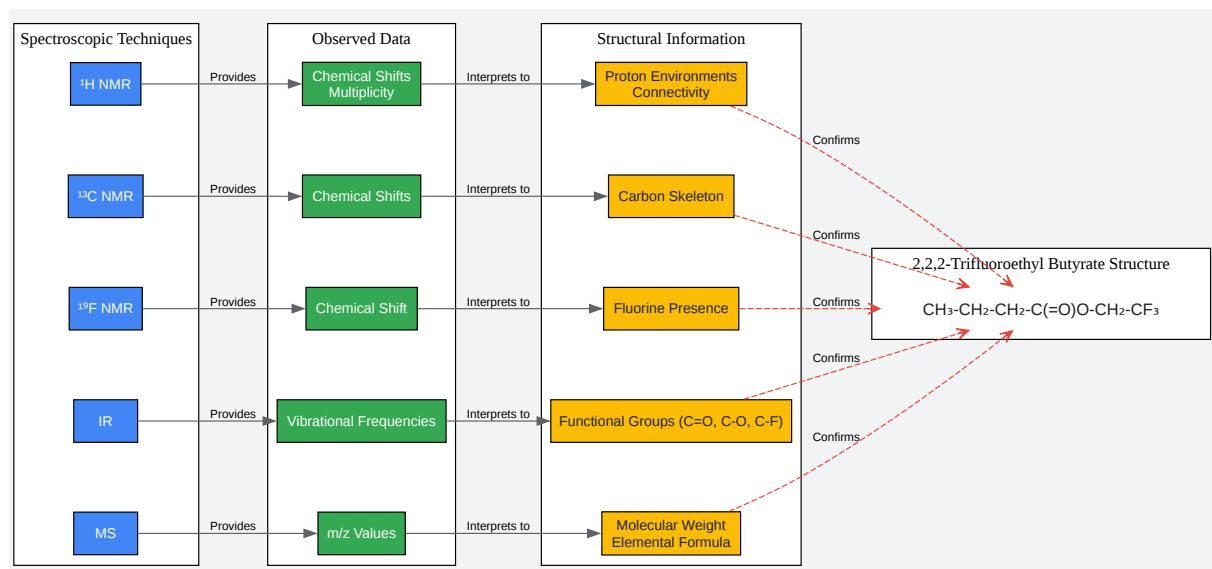
Sample Introduction:

- Direct infusion via a syringe pump or injection into a gas chromatograph (GC) for GC-MS analysis.

Instrumentation:

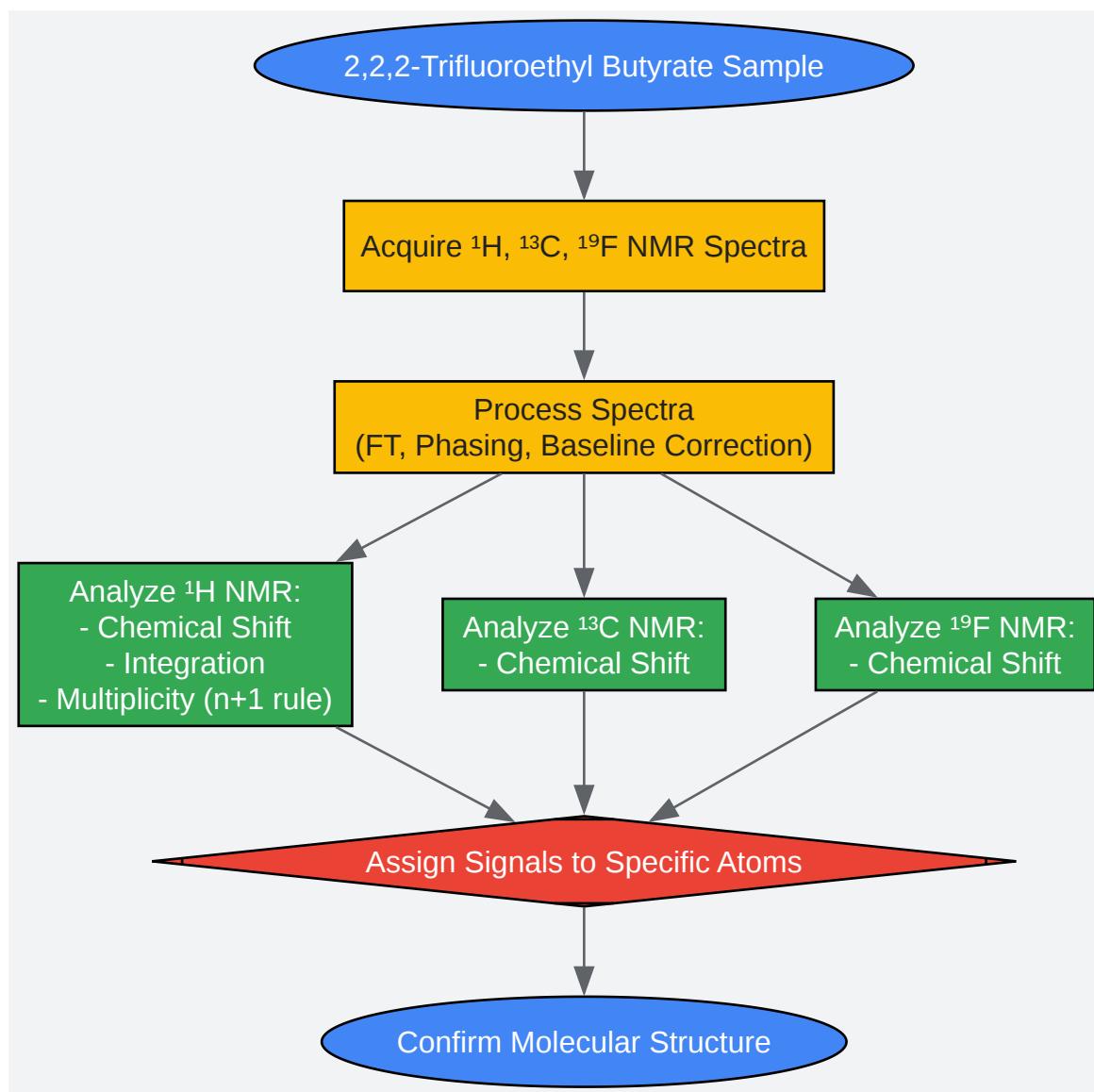
- A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI for the adduct ions listed, or Electron Ionization - EI for fragmentation analysis).

ESI-MS Acquisition Parameters (for adduct detection):


- Ionization Mode: Positive or negative ion mode.

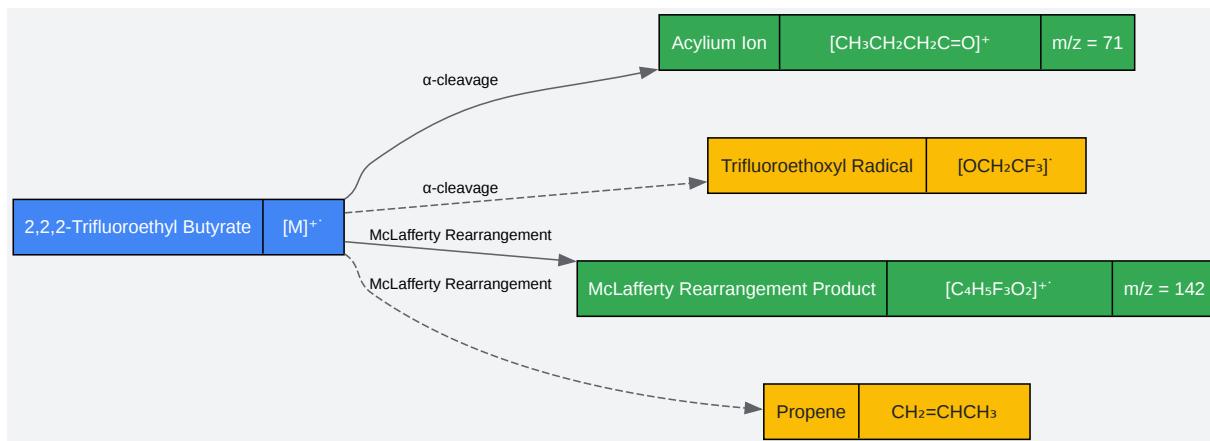
- Mass Range: m/z 50-500
- Capillary Voltage: 3-4 kV
- Source Temperature: 100-150 °C

EI-MS Acquisition Parameters (for fragmentation analysis):


- Ionization Energy: 70 eV
- Mass Range: m/z 30-200
- Source Temperature: 200-250 °C

## Mandatory Visualization




[Click to download full resolution via product page](#)

Caption: Correlation of spectroscopic techniques with structural information.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structural assignment.



[Click to download full resolution via product page](#)

Caption: Logical fragmentation pathways in Mass Spectrometry.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. New  $^{19}\text{F}$  NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 2,2,2-Trifluoroethyl Butyrate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1202167#2-2-2-trifluoroethyl-butyrate-spectroscopic-data-nmr-ir-ms>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)